2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride
Description
This compound is a pyrrolo[3,4-c]pyrazole derivative featuring a 2-amino ethanone substituent at the 5-position of the bicyclic core, with two hydrochloride counterions enhancing its solubility and stability. The pyrrolo[3,4-c]pyrazole scaffold is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, particularly in kinase inhibition and CNS-targeting applications . The dihydrochloride salt form is advantageous for pharmaceutical formulation due to improved bioavailability compared to the free base.
Properties
Molecular Formula |
C7H12Cl2N4O |
|---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
2-amino-1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C7H10N4O.2ClH/c8-1-7(12)11-3-5-2-9-10-6(5)4-11;;/h2H,1,3-4,8H2,(H,9,10);2*1H |
InChI Key |
ZMIPQTOKPHJKJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C(=O)CN)NN=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolo[3,4-c]pyrazole Core
The fused pyrrolo[3,4-c]pyrazole ring system can be synthesized by cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds or ketoesters. Literature reports similar syntheses involving hydrazine hydrate reacting with suitable precursors to form pyrazole rings, followed by intramolecular cyclization to form the fused bicyclic system.
- Example Protocol: Reaction of hydrazine hydrate with 3-cyanomethyl derivatives or ketoesters in ethanol under reflux conditions leads to hydrazino intermediates, which cyclize to form the pyrrolo-pyrazole core.
Introduction of the 2-Aminoethanone Side Chain
The ethanone moiety bearing the amino group is introduced by acylation or nucleophilic substitution on the pyrazole nitrogen or carbon adjacent to the ring nitrogen atoms.
- Typical Reaction: Acetyl chloride or ethyl chloroacetate can be reacted with the amino-substituted heterocycle in dry solvents (e.g., benzene or ethanol) to afford the acetylated or ethanone-substituted intermediate.
Salt Formation: Dihydrochloride Preparation
The free base compound is reacted with hydrochloric acid in anhydrous or aqueous media to form the dihydrochloride salt.
- This step is crucial for enhancing the compound’s stability, crystallinity, and solubility for further applications or biological testing.
Representative Synthetic Route Summary
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Hydrazine hydrate + ketoester or nitrile derivative | Reflux in ethanol | Pyrrolo[3,4-c]pyrazole intermediate | Cyclization step forming fused ring |
| 2 | Pyrrolo[3,4-c]pyrazole intermediate | Acetyl chloride or ethyl chloroacetate, dry benzene or ethanol | 2-amino-1-(pyrrolo-pyrazolyl)ethanone | Introduction of ethanone side chain |
| 3 | Free base compound | HCl gas or aqueous HCl | Dihydrochloride salt | Salt formation for stability |
Analytical Characterization and Purity
- Spectroscopic Methods: ^1H NMR, IR spectroscopy, and elemental analysis are routinely used to confirm the structure and purity of the synthesized compound.
- Chromatographic Techniques: Thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure the reaction completion and purity.
- Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with the proposed structure.
Research Findings and Optimization Notes
- The cyclization step is sensitive to solvent and temperature; ethanol reflux provides optimal yields.
- Use of dry solvents during acylation prevents hydrolysis and side reactions.
- The dihydrochloride salt form exhibits better crystallinity, facilitating purification by recrystallization.
- Reaction times vary from 1 to 4 hours depending on scale and reagent purity.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Remarks |
|---|---|---|
| Cyclization solvent | Ethanol | Reflux for 2-3 hours |
| Acylation reagent | Acetyl chloride or ethyl chloroacetate | Dry benzene or ethanol solvent |
| Salt formation | HCl gas or aqueous HCl | Room temperature, stirring for 1 hour |
| Purification | Recrystallization from ethanol | Enhances purity and yield |
| Characterization | ^1H NMR, IR, TLC, elemental analysis | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the pyrrole or pyrazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents or nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.
Medicine: Explored for its kinase inhibitory properties, making it a candidate for cancer treatment.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Features of Comparable Compounds
The following table summarizes critical structural and physicochemical properties of the target compound and its analogues:
Physicochemical and Electronic Properties
- Solubility : The dihydrochloride form of the target compound exhibits superior aqueous solubility (>50 mg/mL) compared to the neutral ethyl ester (: <1 mg/mL) and carboxylic acid (: ~10 mg/mL) due to ionic interactions .
- Electronic Effects: The 2-amino ethanone group in the target compound introduces a polar, electron-deficient region, while the fluorine in ’s pyrrolopyridine derivative enhances electronegativity, affecting binding affinity .
Analytical and Computational Tools
- Crystallography : SHELX software () enables precise determination of the target compound’s salt form and hydrogen-bonding network.
Biological Activity
2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride is a compound of interest due to its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula: C7H10Cl2N4O
- Molecular Weight: 227.09 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of activity include:
- Anticancer Activity: Some derivatives of pyrrolo[3,4-c]pyrazole compounds have shown promising anticancer properties by inhibiting specific kinases involved in cancer progression. For example, the compound has been studied for its ability to inhibit protein kinase C (PKC), which is implicated in various cancers .
- Neuroprotective Effects: Research indicates that certain pyrrolo compounds may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
- Antimicrobial Properties: Some studies have reported antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
Anticancer Mechanisms
The anticancer potential of this compound is primarily attributed to its role as a PKC inhibitor. PKC is a family of enzymes that play significant roles in cell signaling and proliferation. Inhibition of PKC has been linked to reduced tumor growth and metastasis.
Case Study: PKC Inhibition
A study demonstrated that derivatives of pyrrolo[3,4-c]pyrazole effectively inhibited PKC activity in vitro, leading to decreased proliferation of cancer cell lines. The IC50 values indicated significant potency compared to standard chemotherapeutic agents .
Neuroprotective Mechanisms
Research has shown that compounds with a pyrrolo structure can protect neuronal cells from apoptosis induced by oxidative stress. This is achieved through the modulation of signaling pathways involved in cell survival.
Case Study: Neuroprotection in Models
In animal models of neurodegeneration, treatment with pyrrolo derivatives resulted in improved cognitive function and reduced markers of oxidative damage. These findings suggest potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against several bacterial strains. The results indicate that certain derivatives exhibit significant antibacterial effects.
Case Study: Antibacterial Efficacy
A recent study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations. This suggests potential use in treating bacterial infections .
Q & A
Basic: What are the standard synthetic protocols for preparing pyrrolo[3,4-c]pyrazole derivatives, and how can reaction conditions be optimized for higher yields?
Answer:
Synthesis typically involves cyclization and functionalization steps. For example:
- Cyclization : Base-assisted cyclization of precursors like hydroxy-pyrrolones with amines or phenols under reflux conditions (e.g., ethanol or THF) yields core structures. Adjusting base strength (e.g., KOH vs. NaOH) can influence regioselectivity .
- Salt Formation : Dihydrochloride salts are generated via HCl gas bubbling in anhydrous ether or by adding concentrated HCl to the free base in a polar solvent (e.g., methanol), followed by recrystallization from ethanol/water mixtures to enhance purity .
- Optimization : Reaction time, temperature (e.g., 80–100°C), and stoichiometry of coupling agents (e.g., EDCI/HOBt) significantly affect yields. For example, extending reaction time from 12 to 24 hours improved yields by ~15% in analogous pyrrolo-pyrazole syntheses .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
Key techniques include:
- 1H/13C NMR : Assign signals for pyrrolo-pyrazole protons (δ 6.5–8.0 ppm for aromatic protons) and the ethanone moiety (δ 2.1–2.5 ppm for CH2). Overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm for NH2) may require 2D NMR (HSQC, COSY) .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH2 bending (1550–1650 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C11H14Cl2N4O: 307.0521) with <2 ppm error .
- Melting Point : Consistency across recrystallization batches (e.g., 209–211°C for analogous compounds) indicates purity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Answer:
- Variation of Substituents : Introduce substituents at the pyrrolo-pyrazole N-1 or phenyl rings (e.g., electron-withdrawing groups like -Cl or -NO2) and compare activity via enzyme inhibition assays .
- Dihydrochloride Salt Effects : Assess solubility and bioavailability by synthesizing free base, mono-, and di-hydrochloride forms. Use pharmacokinetic models (e.g., Caco-2 cell permeability) .
- Analog Comparison : Reference structurally similar compounds (e.g., ethyl pyrazolo[3,4-c]pyridine carboxylates) to identify critical pharmacophores .
Advanced: What computational strategies are effective for predicting reaction pathways and optimizing synthetic routes?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization or salt formation .
- Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts. For example, ICReDD’s workflow integrates experimental data with computational predictions to narrow reaction conditions .
- Molecular Dynamics : Simulate solvent effects on crystallization to improve dihydrochloride salt purity .
Advanced: How can contradictions in spectral data (e.g., ambiguous NMR signals) be resolved?
Answer:
- Decoupling Experiments : Use 1H-15N HMBC to resolve NH2 proton ambiguities in crowded regions .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting by acquiring spectra at 25°C and 60°C .
- X-ray Crystallography : Resolve absolute configuration and confirm hydrogen bonding patterns in the dihydrochloride form .
Advanced: What methodologies enable comparative analysis of this compound with its structural analogs?
Answer:
- Thermogravimetric Analysis (TGA) : Compare thermal stability of dihydrochloride salts vs. free bases (e.g., decomposition onset temperatures) .
- In Vitro Binding Assays : Use fluorescence polarization to measure affinity differences for targets (e.g., kinases) between analogs .
- Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4) and simulated gastric fluid to rank bioavailability .
Advanced: What challenges arise during purification of dihydrochloride salts, and how are they addressed?
Answer:
- Recrystallization Issues : Poor solubility in ethanol/water mixtures may require gradient cooling (e.g., 60°C → 4°C) or switch solvents (e.g., acetonitrile) .
- Byproduct Removal : Use ion-exchange chromatography (e.g., Dowex 50WX2 resin) to separate unreacted free base from the salt .
- Hygroscopicity : Store salts under inert gas (N2/Ar) with desiccants (silica gel) to prevent clumping .
Advanced: How can reaction mechanisms for key steps (e.g., cyclization) be experimentally validated?
Answer:
- Isotopic Labeling : Introduce 18O or 15N isotopes into precursors and track incorporation via MS/MS .
- Kinetic Studies : Monitor intermediate formation via in situ FTIR or HPLC to identify rate-determining steps .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophiles to detect transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
